molecular formula C20H26N2O5S B318872 2-((4-(N,N-diallylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid

2-((4-(N,N-diallylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid

Cat. No.: B318872
M. Wt: 406.5 g/mol
InChI Key: YWRLXZPIGNNJLG-UHFFFAOYSA-N
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Description

2-((4-(N,N-diallylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring, a sulfonyl group, and a diallylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(N,N-diallylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Detailed synthetic routes and reaction conditions are usually proprietary and can vary depending on the desired application and scale of production .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow processes, advanced purification techniques, and stringent quality control measures to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-((4-(N,N-diallylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-((4-(N,N-diallylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-((4-(N,N-diallylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or signal transduction interference. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-({4-[(Diallylamino)sulfonyl]anilino}carbonyl)benzoic acid
  • 2-((4-(N,N-diallylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H26N2O5S

Molecular Weight

406.5 g/mol

IUPAC Name

2-[[4-[bis(prop-2-enyl)sulfamoyl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C20H26N2O5S/c1-3-13-22(14-4-2)28(26,27)16-11-9-15(10-12-16)21-19(23)17-7-5-6-8-18(17)20(24)25/h3-4,9-12,17-18H,1-2,5-8,13-14H2,(H,21,23)(H,24,25)

InChI Key

YWRLXZPIGNNJLG-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O

Origin of Product

United States

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